molecular formula C21H20N2O2S2 B323757 methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate

methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate

Cat. No.: B323757
M. Wt: 396.5 g/mol
InChI Key: QQQOOGOCRSLAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an anilinocarbothioyl group, a benzyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with a thiophene derivative under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as toluene and catalysts like tetrabutylammonium iodide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinocarbothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(anilinocarbothioyl)amino]benzoate: Similar structure but lacks the thiophene ring.

    methyl 5-benzyl-4-methyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate: Similar structure but with different substituents on the thiophene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and its thiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C21H20N2O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

methyl 5-benzyl-4-methyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate

InChI

InChI=1S/C21H20N2O2S2/c1-14-17(13-15-9-5-3-6-10-15)27-19(18(14)20(24)25-2)23-21(26)22-16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H2,22,23,26)

InChI Key

QQQOOGOCRSLAEC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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